Gdc-0623 - 1168091-68-6

Gdc-0623

Catalog Number: EVT-288165
CAS Number: 1168091-68-6
Molecular Formula: C16H14FIN4O3
Molecular Weight: 456.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0623 is a potent, orally bioavailable, ATP-noncompetitive, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [, ]. This classification signifies its role in inhibiting the MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway [, ]. This pathway is frequently dysregulated in various human cancers, making GDC-0623 a subject of significant interest in oncology research [, ]. GDC-0623's mechanism involves forming a strong hydrogen bond with Ser212 of MEK1, hindering the feedback phosphorylation of wild-type RAF [].

Future Directions
  • Biomarker Development: Identifying predictive biomarkers of response to GDC-0623 will be crucial for patient selection and optimizing treatment strategies. Studies exploring the correlation between specific genetic alterations, such as BRAF V600E and NRAS mutations, and sensitivity to GDC-0623 could guide its clinical application [].
  • Drug Delivery Optimization: Exploring novel drug delivery systems, such as the lignin-conjugated PLGA nanoparticles, may enhance the efficacy and reduce the toxicity of GDC-0623 [, ].
  • Combination Therapies: Evaluating GDC-0623 in combination with other targeted therapies, chemotherapies, or immunotherapies could lead to synergistic anti-tumor effects and potentially overcome resistance mechanisms. Specifically, combining GDC-0623 with agents that further enhance BIM expression or inhibit Bcl-xL could be a promising avenue for future research in KRAS-mutant cancers [, ].
Overview

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide, also known as GDC-0623, is a potent allosteric inhibitor of mitogen-activated protein kinase kinase 1 (MEK1) within the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. This compound has demonstrated significant anti-tumor activity in various preclinical models and is under investigation for its potential therapeutic applications in treating cancers such as melanoma and colorectal cancer .

Source and Classification

The compound is classified as a small molecule drug candidate and is recognized for its role in cancer therapeutics. It has been studied extensively in the context of its mechanism of action, pharmacokinetics, and potential clinical applications. GDC-0623 is synthesized through a series of chemical reactions that involve the formation of imidazo[1,5-a]pyridine derivatives.

Synthesis Analysis

Methods and Technical Details

The synthesis of GDC-0623 typically involves several key steps:

  1. Formation of Imidazo[1,5-a]pyridine Core: This is achieved through cyclization reactions using appropriate precursors.
  2. Introduction of the (2-fluoro-4-iodoanilino) Group: This step involves substitution reactions where the amino group is introduced to the imidazo[1,5-a]pyridine core.
  3. Attachment of the (2-hydroxyethoxy) Group: This is accomplished via nucleophilic substitution reactions.

While industrial production methods are not extensively documented, optimization of these synthetic routes is essential to achieve high yields and purity levels .

Molecular Structure Analysis

Structure and Data

The molecular formula for GDC-0623 is C16H14FIN4O3C_{16}H_{14}F_{I}N_{4}O_{3}. The compound's structure features an imidazo[1,5-a]pyridine core with a carboxamide functional group at position 6. The presence of halogen atoms (fluorine and iodine) contributes to its biological activity.

Key structural identifiers include:

  • IUPAC Name: 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide
  • InChI Key: RFWVETIZUQEJEF-UHFFFAOYSA-N
  • Molecular Weight: Approximately 398.20 g/mol .
Chemical Reactions Analysis

Reactions and Technical Details

GDC-0623 can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized under specific conditions, leading to oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution: Nucleophilic substitution reactions are particularly common at the amino and hydroxyl groups.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or alcohols as nucleophiles. The products formed depend on the specific conditions and reagents used during the reactions .

Mechanism of Action

Process and Data

GDC-0623 acts primarily as an ATP-noncompetitive allosteric inhibitor of MEK1. Its mechanism involves forming a strong hydrogen bond with Ser212 of MEK1, effectively blocking MEK feedback phosphorylation of wild-type RAF. This inhibition disrupts the RAS/RAF/MEK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Pharmacokinetics studies indicate that GDC-0623 is rapidly absorbed with a terminal half-life ranging from 4 to 6 hours. Its action results in significant molecular changes within target cells, contributing to its anti-tumor effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GDC-0623 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid compound.
  • Solubility: Solubility characteristics are not extensively documented but are crucial for formulation in pharmaceutical applications.
  • Stability: Stability assessments are necessary to ensure efficacy over time during storage.

The specific melting point, boiling point, and other thermodynamic properties have not been detailed in available literature but are essential for practical applications in drug formulation .

Applications

Scientific Uses

GDC-0623 has significant potential in cancer research due to its ability to inhibit MEK1 effectively. It is being explored for use in combination therapies with other agents targeting different pathways involved in tumor growth and progression. Its promising results in preclinical studies have led to its advancement into phase I clinical trials for patients with locally advanced or metastatic solid tumors.

Further research may expand its application scope beyond oncology into other therapeutic areas where MAPK signaling plays a critical role .

Structural Characterization & Physicochemical Properties

Molecular Architecture of Imidazo[1,5-a]pyridine Carboxamide Derivatives

The core scaffold consists of a bicyclic imidazo[1,5-a]pyridine system with carboxamide functionality at position 6 and an anilino substituent at position 5. This arrangement creates a planar, conjugated system facilitating π-stacking interactions in biological targets. The 6-carboxamide group is uniquely functionalized with a 2-hydroxyethoxy chain (–OCH₂CH₂OH), introducing a flexible, polar moiety that enhances water-mediated hydrogen bonding while maintaining membrane permeability. The anilino ring at position 5 features ortho-fluoro and para-iodo substituents, creating a sterically asymmetric electronic environment critical for target engagement [9].

Substituent Effects of 2-Fluoro-4-iodoanilino and 2-Hydroxyethoxy Groups

The 2-fluoro-4-iodoanilino group contributes to target selectivity through dual halogen bonding capabilities: The fluorine atom (van der Waals radius: 1.47 Å) acts as a hydrogen bond acceptor, while the iodine atom (radius: 1.98 Å) provides substantial hydrophobic bulk and serves as a weak hydrogen bond acceptor. This combination creates a distinct electrotopological landscape, with molecular electrostatic potential (MEP) calculations revealing a partial positive charge near the iodine (σ-hole: +15.4 kcal/mol) .

The 2-hydroxyethoxy tail adopts a gauche conformation (O-C-C-O dihedral: ~70°) that positions the terminal hydroxyl group for intramolecular H-bonding with the carboxamide carbonyl (O···H-O distance: 2.2 Å in silico). This interaction reduces the compound's desolvation penalty upon binding and enhances aqueous solubility relative to unsubstituted analogues. The ethylene linker also provides torsional flexibility (rotation barrier: ~2.1 kcal/mol), enabling adaptive binding [5] [9].

Comparative Analysis with Imidazo[1,2-a]pyridine Analogues

Table 1: Structural and Electronic Comparison with Key Analogues

CompoundCore StructurePlanarity (Δ)Dipole Moment (D)Relative MEK1 Ki
5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamideImidazo[1,5-a]pyridine0.08 Å5.81.0 (Ref)
8-[(4-cyclopropyl-2-fluorophenyl)amino]-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-7-carboxamideImidazo[1,5-a]pyridine0.12 Å6.11.3×
5-fluoro-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyridine-3-carboxamideImidazo[1,2-a]pyridine0.31 Å4.248×

Imidazo[1,5-a]pyridine derivatives demonstrate superior target affinity due to enhanced planarity (mean deviation: 0.08 Å vs. 0.31 Å in [1,2-a] systems) and optimized dipole moments (~5.8 Debye). The [1,2-a] isomers exhibit ~50-fold reduced MEK1 inhibition due to torsional strain at the annulated ring junction, disrupting key van der Waals contacts with the MEK1 allosteric pocket. The 2,3-dihydroindenyl analogue shows further affinity loss due to non-coplanarity with the pyridine ring [7].

Spectroscopic Profiling for Structural Validation

NMR Spectroscopy (400 MHz, DMSO-d₆): The anilino NH proton appears as a broad singlet at δ 9.87 ppm, indicating strong hydrogen bonding. The imidazo[4,5-b] ring system shows characteristic coupling: H₂ (8.42 ppm, dd, J=7.2 Hz), H₃ (7.68 ppm, t), H₇ (8.05 ppm, d). The 2-hydroxyethoxy group displays –OCH₂– at δ 3.72 (t, J=5.1 Hz) and –CH₂OH at δ 3.52 (t, J=5.1 Hz) with hydroxyl proton exchange at δ 4.83 ppm. The ¹³C NMR confirms the carboxamide carbonyl at 163.2 ppm and aniline C-I at 92.4 ppm [4].

FTIR Spectroscopy (KBr): Critical absorptions include the carboxamide C=O stretch at 1665 cm⁻¹ (conjugated, medium intensity), N-H bend at 1550 cm⁻¹, and C-F stretch at 1220 cm⁻¹. The hydroxyethoxy group shows broad O-H stretch at 3350 cm⁻¹ and C-O-C asymmetric stretch at 1115 cm⁻¹. The absence of primary amine peaks (3300–3500 cm⁻¹) confirms secondary aniline linkage .

High-Resolution Mass Spectrometry: ESI-MS (positive mode) displays [M+H]⁺ at m/z 457.0089 (calc. 457.0095 for C₁₆H₁₅FIN₄O₃), confirming the molecular formula. MS/MS fragmentation shows sequential loss of: H₂O (–18 Da), C₂H₄O₂ (hydroxyethoxy, –60 Da), and FI–C₆H₃ (–222 Da), generating the imidazopyridinyl cation at m/z 157.0510 .

Table 2: Key Spectroscopic Assignments

TechniqueSignal PositionAssignmentStructural Implication
¹H NMR9.87 ppm (s, 1H)Anilino -NH-Hydrogen-bonded secondary amine
¹³C NMR163.2 ppmCarboxamide C=OConjugated carbonyl
¹³C NMR92.4 ppmC4 (aromatic I-substituted)Iodo substituent position
FTIR1665 cm⁻¹Amide I bandSecondary amide
FTIR1220 cm⁻¹C-F stretchAryl fluorine
HRMS457.0089 [M+H]⁺Molecular ionC₁₆H₁₄FIN₄O₃ confirmation

Computational Modeling of Electronic Properties

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level reveals frontier molecular orbitals critical for biological activity: The HOMO (-6.32 eV) localizes primarily on the imidazo[1,5-a]pyridine ring and anilino nitrogen, indicating nucleophilic reactivity centers. The LUMO (-2.87 eV) spans the fluorinated aniline ring and carboxamide carbonyl, suggesting electrophilic attack susceptibility. The HOMO-LUMO gap of 3.45 eV correlates with moderate kinetic stability [5].

Electrostatic potential mapping shows strong positive potential (blue) near the iodine σ-hole (+15.4 kcal/mol) and carboxamide hydrogen (+32.1 kcal/mol), while negative potential (red) concentrates on the fluoro substituent (-24.3 kcal/mol) and carboxamide oxygen (-42.6 kcal/mol). This polarized distribution facilitates docking to the MEK1 allosteric site, where the carboxamide oxygen H-bonds with Val127, and the iodine engages in halogen bonding with Leu118. The hydroxyethoxy group forms bridging H-bonds with Ser212 backbone carbonyl [5] [9].

Solubility, Stability, and Partition Coefficient in Biorelevant Media

Solubility Profile: The compound exhibits marked solvent dependence: High solubility in DMSO (>16.85 mg/mL), moderate in ethanol (2.69 mg/mL with sonication), and negligible in water (<0.01 mg/mL). This behavior stems from the balanced hydrophilicity (hydroxyethoxy, carboxamide) and lipophilicity (iodoaryl, bicyclic core). Co-solvent systems (e.g., PEG 400/water 1:1) enhance solubility to 1.2 mg/mL, sufficient for in vivo formulations [9].

Partitioning Behavior: Experimental LogP (octanol/water) = 3.7 ± 0.2, aligning with calculated XLogP3 values. This moderate lipophilicity supports cellular membrane penetration (confirmed by PAMPA assay, Pₑ = 4.7 × 10⁻⁶ cm/s) while maintaining aqueous-phase dispersibility. The hydroxyethoxy group reduces LogP by ~0.8 units versus methoxy analogues [5].

Stability Studies:

  • Thermal Stability: Decomposition onset at 218°C (DSC) with 5% weight loss at 150°C (TGA)
  • Solution Stability: >90% intact after 24h in PBS (pH 7.4) and simulated gastric fluid (pH 1.2); degradation accelerates in basic media (t₁/₂ = 8h at pH 10) via carboxamide hydrolysis
  • Light Sensitivity: Iodoarene bond shows negligible photolysis under UV-A (320–400 nm) but degrades under UV-C (<280 nm) with quantum yield Φ = 0.18
  • Storage: Stable for >24 months at -20°C under argon; 3-month stability at 4°C in dark [3] [9].

Table 3: Solubility and Stability Parameters

PropertyConditionsValueMethodology
Water Solubility25°C, pH 7.0<0.01 mg/mLShake-flask HPLC
DMSO Solubility25°C>16.85 mg/mLVisual titration
LogP (o/w)Shake-flask, pH 7.43.7 ± 0.2UV-spectrophotometric
Plasma StabilityHuman plasma, 37°C, 4h98% remainingLC-MS/MS
Thermal DecompositionDSC onset218°CDifferential scanning calorimetry
Photolytic t₁/₂UV-C (254 nm), air-saturated MeOH42 minHPLC monitoring

Properties

CAS Number

1168091-68-6

Product Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

IUPAC Name

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

Molecular Formula

C16H14FIN4O3

Molecular Weight

456.21 g/mol

InChI

InChI=1S/C16H14FIN4O3/c17-13-7-10(18)1-4-14(13)20-15-12(16(24)21-25-6-5-23)3-2-11-8-19-9-22(11)15/h1-4,7-9,20,23H,5-6H2,(H,21,24)

InChI Key

RFWVETIZUQEJEF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO

Solubility

Soluble in DMSO, not in water

Synonyms

GDC0623; GDC-0632; GDC 0632; G868; G 868; G-868.

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC3=CN=CN32)C(=O)NOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.